Bicyclo[3.1.0]hexan-3-ol, 1-ethynyl-2-methylene-, [1S-(1alpha,3beta,5alpha)]-(9CI) Bicyclo[3.1.0]hexan-3-ol, 1-ethynyl-2-methylene-, [1S-(1alpha,3beta,5alpha)]-(9CI)
Brand Name: Vulcanchem
CAS No.: 172491-36-0
VCID: VC20922841
InChI: InChI=1S/C9H10O/c1-3-9-5-7(9)4-8(10)6(9)2/h1,7-8,10H,2,4-5H2/t7-,8-,9-/m1/s1
SMILES: C=C1C(CC2C1(C2)C#C)O
Molecular Formula: C9H10O
Molecular Weight: 134.17 g/mol

Bicyclo[3.1.0]hexan-3-ol, 1-ethynyl-2-methylene-, [1S-(1alpha,3beta,5alpha)]-(9CI)

CAS No.: 172491-36-0

Cat. No.: VC20922841

Molecular Formula: C9H10O

Molecular Weight: 134.17 g/mol

* For research use only. Not for human or veterinary use.

Bicyclo[3.1.0]hexan-3-ol, 1-ethynyl-2-methylene-, [1S-(1alpha,3beta,5alpha)]-(9CI) - 172491-36-0

Specification

CAS No. 172491-36-0
Molecular Formula C9H10O
Molecular Weight 134.17 g/mol
IUPAC Name (1S,3R,5S)-1-ethynyl-2-methylidenebicyclo[3.1.0]hexan-3-ol
Standard InChI InChI=1S/C9H10O/c1-3-9-5-7(9)4-8(10)6(9)2/h1,7-8,10H,2,4-5H2/t7-,8-,9-/m1/s1
Standard InChI Key XAPIKTBBLHSLJU-IWSPIJDZSA-N
Isomeric SMILES C=C1[C@@H](C[C@H]2[C@@]1(C2)C#C)O
SMILES C=C1C(CC2C1(C2)C#C)O
Canonical SMILES C=C1C(CC2C1(C2)C#C)O

Mass Molarity Calculator
  • mass of a compound required to prepare a solution of known volume and concentration
  • volume of solution required to dissolve a compound of known mass to a desired concentration
  • concentration of a solution resulting from a known mass of compound in a specific volume
g/mol
g
Molecular Mass Calculator